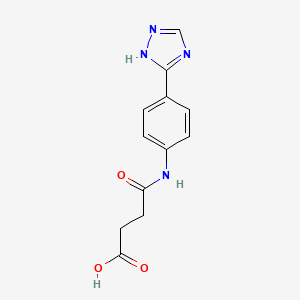
3-Hydroperoxy-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroperoxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a hydroperoxide derivative of 3-methylbutan-2-one, characterized by the presence of a hydroperoxy group (-OOH) attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroperoxy-3-methylbutan-2-one can be synthesized through the oxidation of 3-methylbutan-2-one using hydrogen peroxide (H2O2) in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation: 3-Methylbutan-2-one is treated with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form this compound.
Purification: The reaction mixture is then purified using standard techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroperoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more stable compounds.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: More stable oxidized products
Reduction: 3-Hydroxy-3-methylbutan-2-one
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Hydroperoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving oxidative stress and the effects of hydroperoxides on biological systems.
Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-hydroperoxy-3-methylbutan-2-one involves its reactivity as a hydroperoxide. The hydroperoxy group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxyl radicals (RO•). These reactive species can then participate in various chemical reactions, including oxidation and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A hydroxyl derivative with similar structural features but different reactivity.
3-Methylbutan-2-one: The parent ketone compound without the hydroperoxy group.
3-Methyl-2-butanone: An isomer with a different arrangement of the carbon skeleton.
Uniqueness
3-Hydroperoxy-3-methylbutan-2-one is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential applications compared to its similar compounds. The hydroperoxy group makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
5143-76-0 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
3-hydroperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(2,3)8-7/h7H,1-3H3 |
InChI-Schlüssel |
UWVYZAHMDOAIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


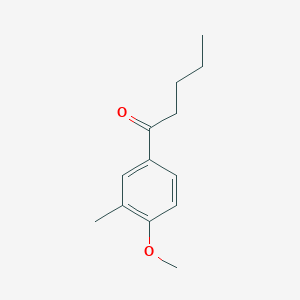

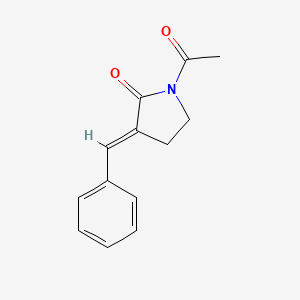
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
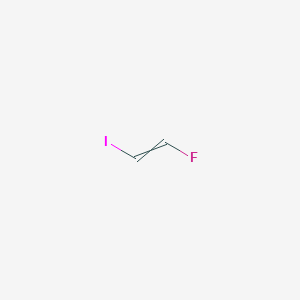

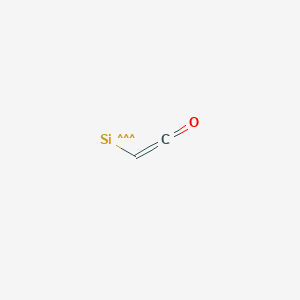
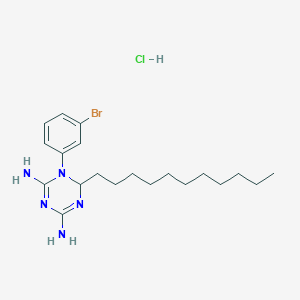
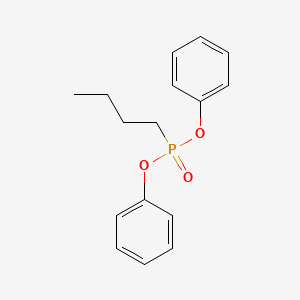
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)

